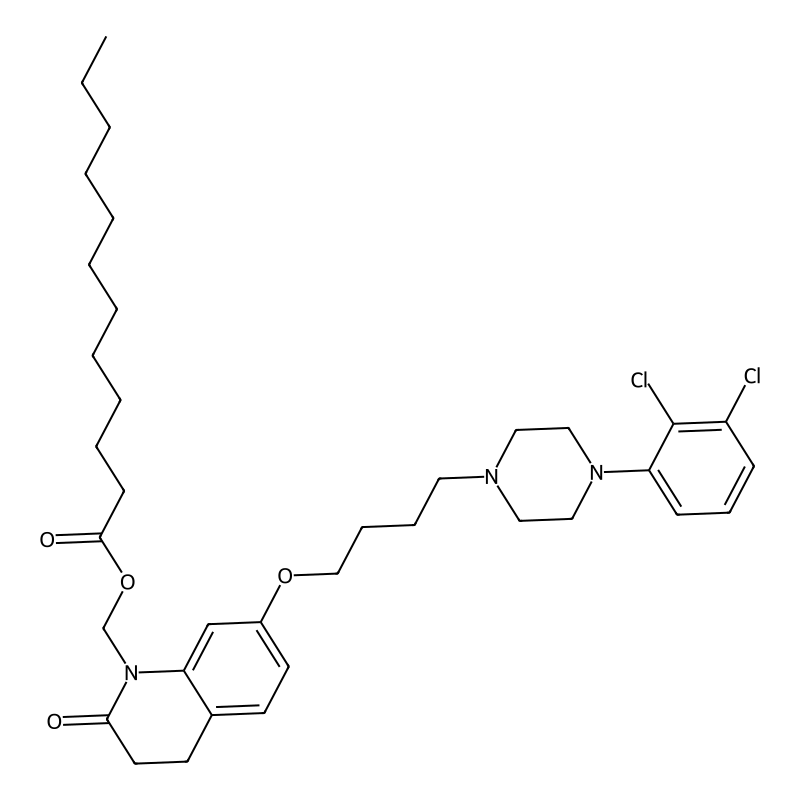

Aripiprazole Lauroxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Aripiprazole lauroxil is a highly lipophilic N-lauroyloxymethyl prodrug of the atypical antipsychotic aripiprazole, specifically engineered for ultra-long-acting injectable (LAI) formulations [1]. By covalently attaching a 12-carbon laurate moiety via a hydroxymethyl linker, the compound exhibits extremely low aqueous solubility, facilitating its formulation as a stable microcrystalline or nanocrystalline aqueous suspension [2]. Upon intramuscular injection, it undergoes a slow, dissolution-rate-limited release followed by a two-step bioconversion: esterase-mediated cleavage into N-hydroxymethyl aripiprazole and lauric acid, and subsequent water-mediated hydrolysis into active aripiprazole and formaldehyde [3]. For procurement and formulation scientists, this dual-barrier release mechanism (dissolution plus enzymatic cleavage) makes aripiprazole lauroxil the premier API choice for developing depot therapeutics with dosing intervals extended up to two months, a capability not achievable with the parent base or standard salts.

References

- [1] Rajesh Kumar, et al. 'The convergence of prodrug design and pharmaceutical advancement in addressing persistent challenges in mental health treatment.' The Quintessential, 2024.

- [2] Alkermes Pharma Ireland Limited. 'Compositions of Multiple Aripiprazole Prodrugs.' European Patent Office, EP 3416616 B1, 2021.

- [3] Turncliff, R., et al. 'Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia.' PMC, 2017.

Substituting aripiprazole lauroxil with aripiprazole base or aripiprazole monohydrate fundamentally alters the pharmacokinetic and formulation landscape, leading to failure in ultra-long-acting applications [1]. Aripiprazole monohydrate relies solely on its low aqueous solubility for sustained release, achieving an apparent elimination half-life that supports only a one-month dosing interval [2]. In contrast, the lauroxil prodrug introduces a highly lipophilic C12 fatty acid tail that drastically reduces dissolution rates and requires subsequent enzymatic hydrolysis before the active moiety is available[3]. This structural modification extends the apparent half-life significantly and blunts peak-to-trough plasma fluctuations. Consequently, attempting to use the monohydrate or base in formulations designed for 6-week or 8-week depot injections will result in premature drug release, higher Cmax-related toxicity risks, and failure to maintain therapeutic plasma levels over the extended target duration.

References

- [1] Citrome, L. 'Aripiprazole Long-Acting Injectable Formulations for Schizophrenia: Aripiprazole Monohydrate and Aripiprazole Lauroxil.' ResearchGate, 2016.

- [2] Strzelecki, D., et al. 'Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution.' MDPI, 2023.

- [3] Turncliff, R., et al. 'Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia.' PMC, 2017.

Apparent Elimination Half-Life and Dosing Interval Extension

The primary commercial value of aripiprazole lauroxil lies in its extended pharmacokinetic profile compared to other forms of the drug. Clinical pharmacokinetic analyses demonstrate that aripiprazole lauroxil exhibits an apparent elimination half-life of approximately 53.9 to 57.2 days [1]. In direct contrast, aripiprazole monohydrate, which lacks the lipophilic lauroyl ester, demonstrates a significantly shorter apparent half-life of 29.9 to 46.5 days [1]. This quantitative extension in half-life is what enables aripiprazole lauroxil to be dosed at 6-week or 8-week intervals, whereas the monohydrate is restricted to a maximum 4-week (monthly) dosing cycle.

| Evidence Dimension | Apparent elimination half-life in depot injection |

| Target Compound Data | 53.9–57.2 days (Aripiprazole Lauroxil) |

| Comparator Or Baseline | 29.9–46.5 days (Aripiprazole monohydrate) |

| Quantified Difference | Approx. 23-24 days longer half-life for the lauroxil prodrug |

| Conditions | Intramuscular long-acting injectable (LAI) administration in human subjects |

Procurement of the lauroxil prodrug is essential for formulators aiming to develop next-generation, ultra-long-acting injectables that reduce patient injection frequency to every two months.

Particle Size-Dependent Dissolution Control (Processability)

Aripiprazole lauroxil's extreme lipophilicity allows its dissolution rate to be tightly controlled purely through mechanical milling and particle size distribution (PSD). Formulations utilizing a volume-based particle size (Dv50) of less than 700 nm exhibit a blunted maximum concentration (Cmax) and a more controlled two-stage release profile compared to larger microcrystalline suspensions (e.g., ~20 µm)[1]. The parent aripiprazole base cannot achieve this degree of tunable, multi-month dissolution simply via particle size reduction, as it lacks the requisite hydrophobicity to prevent rapid systemic absorption.

| Evidence Dimension | Dissolution and Cmax tunability via particle size |

| Target Compound Data | Highly tunable multi-month release (Dv50 < 700 nm vs 20 µm) |

| Comparator Or Baseline | Aripiprazole base (rapid systemic clearance regardless of micrometer PSD) |

| Quantified Difference | Lauroxil permits 6-8 week sustained release modulated by nm-to-µm particle sizing |

| Conditions | Aqueous microcrystalline and nanocrystalline suspension formulations |

Allows manufacturers to engineer precise release profiles and mitigate dose-dumping risks by simply adjusting the milling parameters of the API.

Two-Step Bioconversion for Peak-to-Trough Stabilization

Unlike aripiprazole monohydrate, which releases the active pharmaceutical ingredient directly upon dissolution, aripiprazole lauroxil requires a two-step bioconversion process. After dissolution, it undergoes esterase-mediated cleavage to an N-hydroxymethyl aripiprazole intermediate, followed by water-mediated hydrolysis to yield active aripiprazole [1]. This dual-barrier mechanism delays the time to maximum concentration (Tmax ≈ 41 days for lauroxil vs. 5-7 days for monohydrate) [2]. This kinetic buffering significantly reduces peak-to-trough plasma concentration fluctuations, enhancing the tolerability profile of the depot.

| Evidence Dimension | Time to maximum plasma concentration (Tmax) |

| Target Compound Data | Tmax ≈ 41 days (Aripiprazole Lauroxil) |

| Comparator Or Baseline | Tmax ≈ 5-7 days (Aripiprazole monohydrate) |

| Quantified Difference | 34-36 day delay in Tmax due to dissolution and enzymatic cleavage barriers |

| Conditions | Intramuscular depot injection pharmacokinetics |

Provides a critical pharmacokinetic buffer that prevents early Cmax spikes, making it the superior API for high-dose, long-interval depot formulations.

Development of Ultra-Long-Acting Injectable (LAI) Suspensions

Due to its extended apparent half-life of 54-57 days, aripiprazole lauroxil is the API of choice for formulating 6-week to 2-month depot injections. Its extreme lipophilicity ensures that the drug remains precipitated at the injection site, slowly dissolving and converting to the active moiety, thereby replacing the need for aripiprazole monohydrate in formulations requiring intervals longer than 4 weeks [1].

Nanocrystal and Microparticle Milling Optimization

Aripiprazole lauroxil is highly suited for advanced particle engineering. Because its dissolution kinetics are strictly governed by surface-to-volume ratios, formulators can use wet milling technologies to create specific particle size distributions (e.g., Dv50 < 700 nm or ~20 µm) to precisely tune the Cmax and overall release profile, an approach that is less effective with more water-soluble salts [2].

Macrophage-Mediated Drug Disposition and Prodrug Modeling

In preclinical research, aripiprazole lauroxil serves as a premier model compound for studying macrophage-mediated drug disposition at intramuscular injection sites. Its two-step bioconversion pathway (esterase cleavage followed by hydrolysis) provides a robust framework for in vitro and in vivo modeling of how local cellular interactions influence the dissolution and metabolic handling of highly lipophilic prodrug suspensions [3].

References

- [1] Strzelecki, D., et al. 'Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution.' MDPI, 2023.

- [2] Alkermes Pharma Ireland Limited. 'Compositions of Multiple Aripiprazole Prodrugs.' European Patent Office, EP 3416616 B1, 2021.

- [3] Patsnap Synapse. 'Aripiprazole Lauroxil - Drug Targets, Indications, Patents.' 2026.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

Drug Indication

FDA Label

Mechanism of Action

Absorption Distribution and Excretion

Based on the pharmacokinetic study for aripiprazole, less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces.

Based on population pharmacokinetic analysis, the apparent volume of distribution of aripiprazole following intramuscular injection of aripiprazole lauroxil was 268 L, indicating extensive extravascular distribution following absorption. Health human volunteer study indicates that aripiprazole crosses the blood-brain barrier.

In rats, the clearance for aripiprazole lauroxil was 0.32 ± 0.11 L/h/kg following injection of aripiprazole lauroxil molar equivalent to 5 mg aripiprazole/kg.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

ARIPIPRAZOLE LAUROXIL

SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR

ALKERMES INC

01/22/2025

ARISTADA INITIO KIT

Biological Half Life

Use Classification

Dates

vs placebo for the treatment of schizophrenia using number needed to treat and

number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:

10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central

PMCID: PMC6751763.

2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.

Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole

lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting

antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul

2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed

PMID: 31308935; PubMed Central PMCID: PMC6607563.

3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best

Practices for Aripiprazole Lauroxil Administration: From Formulation Development

to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:

10.1097/PRA.0000000000000376. PubMed PMID: 30849056.

4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional

outcomes with two doses of aripiprazole lauroxil vs placebo in patients with

schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.

Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub

2019 Feb 14. PubMed PMID: 30802689.

5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with

schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,

prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:

10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.

6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term

safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.

CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug

15. PubMed PMID: 30109845.

7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)

Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.

Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.

8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic

Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting

Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018

Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;

PubMed Central PMCID: PMC6133194.

9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population

Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day

Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J

Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.

PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.

10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with

schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc

safety analysis of the initial 12-week crossover period. CNS Spectr. 2019

Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:

29941057.